1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound that belongs to the class of thioethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-ethylphenyl hydrazine with a suitable diketone to form the pyridazinyl ring.
Thioether Formation: The pyridazinyl intermediate is then reacted with a chlorophenyl thioether under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(pyridazin-3-yl)ethanone: Lacks the ethylphenyl group.
1-(4-Chlorophenyl)-2-((6-phenyl)pyridazin-3-yl)thio)ethanone: Lacks the ethyl group on the phenyl ring.
Uniqueness
1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone is unique due to the presence of both the ethylphenyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(23-22-18)25-13-19(24)16-7-9-17(21)10-8-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEIOWHSADRMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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